(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine
CAS No.: 1019598-73-2
Cat. No.: VC3377417
Molecular Formula: C12H16F3NO
Molecular Weight: 247.26 g/mol
* For research use only. Not for human or veterinary use.
![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine - 1019598-73-2](/images/structure/VC3377417.png)
Specification
CAS No. | 1019598-73-2 |
---|---|
Molecular Formula | C12H16F3NO |
Molecular Weight | 247.26 g/mol |
IUPAC Name | N-(2-methoxyethyl)-1-[3-(trifluoromethyl)phenyl]ethanamine |
Standard InChI | InChI=1S/C12H16F3NO/c1-9(16-6-7-17-2)10-4-3-5-11(8-10)12(13,14)15/h3-5,8-9,16H,6-7H2,1-2H3 |
Standard InChI Key | MMSRMJPVYUOYDN-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=CC=C1)C(F)(F)F)NCCOC |
Canonical SMILES | CC(C1=CC(=CC=C1)C(F)(F)F)NCCOC |
Introduction
Chemical Structure and Properties
(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine has the molecular formula C12H16F3NO, containing a trifluoromethyl group attached to a phenyl ring, with an ethylamine linkage featuring a methoxy substituent . The compound's structure can be represented by the SMILES notation CC(C1=CC(=CC=C1)C(F)(F)F)NCCOC, highlighting its key functional groups and connectivity .
Physical and Chemical Properties
The physical and chemical properties of (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine are primarily influenced by its functional groups. The compound contains several key structural elements:
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A 3-(trifluoromethyl)phenyl group
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A chiral carbon center in the ethyl linker
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A secondary amine function
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A 2-methoxyethyl substituent
Table 1: Key Physical and Chemical Properties of (2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C12H16F3NO | Determines elemental composition |
Molecular Weight | ~247.26 g/mol | Influences physical characteristics |
Functional Groups | Secondary amine, methoxy group, trifluoromethyl | Determines reactivity patterns |
InChI | InChI=1S/C12H16F3NO/c1-9(16-6-7-17-2)10-4... | Standard chemical identifier |
Lipophilicity | Moderate to high | Due to trifluoromethyl and aromatic groups |
Hydrogen Bond Acceptors | 2 (amine N, methoxy O) | Influences solubility and interactions |
Hydrogen Bond Donors | 1 (secondary amine) | Affects intermolecular bonding |
The trifluoromethyl group significantly enhances the lipophilicity of the compound, which may influence its membrane permeability and metabolic stability. This characteristic is particularly relevant for potential pharmaceutical applications, as it affects the compound's pharmacokinetic properties.
Chemical Reactions and Reactivity
The reactivity of (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine is primarily determined by its functional groups. Given the presence of a secondary amine, a methoxy group, and a trifluoromethyl-substituted aromatic ring, various chemical transformations can be anticipated.
Nucleophilic Reactions
The secondary amine function in (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine can participate in various nucleophilic reactions:
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Alkylation reactions with alkyl halides to form tertiary amines
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Acylation reactions with acyl chlorides or anhydrides to form amides
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Condensation reactions with aldehydes or ketones
These reactions can be utilized for further functionalization of the molecule to create derivatives with potentially enhanced properties or specific activities.
Oxidation and Reduction Reactions
The compound can undergo oxidation and reduction reactions, particularly:
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Oxidation of the secondary amine to form N-oxides or imines
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Reduction of the aromatic ring under catalytic conditions
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Cleavage of the methoxy group under appropriate conditions
The presence of the trifluoromethyl group confers stability to certain oxidative processes but may also direct the regioselectivity of reactions on the aromatic ring.
Applications in Scientific Research
Given its structural features, (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine has potential applications in various scientific domains.
Medicinal Chemistry
The compound's structure suggests potential utility in medicinal chemistry:
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As a building block for the synthesis of biologically active compounds
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As a pharmacophore component in drug discovery programs
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In structure-activity relationship studies focusing on fluorinated compounds
The trifluoromethyl group often enhances biological activity of pharmaceutical compounds by improving metabolic stability and membrane permeability, making fluorinated amines valuable in drug development.
Material Science
In material science, compounds containing trifluoromethyl groups can contribute to:
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Development of specialty polymers with unique properties
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Creation of functional materials with specific electronic characteristics
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Design of surfactants and interface-active compounds
These applications leverage the unique physical properties conferred by the fluorinated moiety, including hydrophobicity, thermal stability, and chemical resistance.
Structural Feature | Potential Biological Relevance | Possible Therapeutic Application |
---|---|---|
Trifluoromethyl group | Enhanced lipophilicity, metabolic stability | Improved bioavailability |
Secondary amine | Hydrogen bond donor/acceptor | Receptor binding interactions |
Methoxy group | Hydrogen bond acceptor | Modulation of receptor interactions |
Chiral center | Stereoselectivity in biological systems | Specificity in biological targets |
Structure-Activity Relationships
The specific arrangement of functional groups in (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine may contribute to unique structure-activity relationships. The trifluoromethyl group often enhances binding to hydrophobic pockets in protein targets, while the amine and methoxy functionalities can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Understanding the relationship between (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine and structurally related compounds provides valuable insights into its chemical behavior and potential applications.
Structural Analogs
Several structural analogs can be compared with (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine:
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{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine: Contains a methyl group on the amine instead of the 2-methoxyethyl group
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(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine: A more complex structure with imidazole and piperidine moieties
Table 3: Comparison of (2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine with Related Compounds
Compound | Structural Differences | Potential Impact on Properties |
---|---|---|
(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine | Reference compound | Baseline properties |
{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine | Methyl group instead of 2-methoxyethyl on amine | Reduced molecular weight, different spatial arrangement |
(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine | Additional heterocyclic rings, different substitution pattern | More complex pharmacophore, different biological activity profile |
Functional Group Variations
The effect of various functional group modifications on the properties of (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine can be predicted:
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Replacing the trifluoromethyl group with other halogenated substituents would alter lipophilicity and electronic properties
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Modifying the 2-methoxyethyl group could affect hydrogen bonding capabilities and conformational flexibility
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Changing the position of the trifluoromethyl group on the aromatic ring would influence the electronic distribution and potentially biological activities
Analytical Methods and Characterization
Comprehensive characterization of (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine would typically involve multiple analytical techniques.
Spectroscopic Analysis
Key spectroscopic methods for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR would show characteristic signals for aromatic protons (7.0-8.0 ppm), methoxy protons (~3.3 ppm), and amine proton
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19F NMR would display a signal for the trifluoromethyl group
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13C NMR would reveal the carbon framework and quaternary carbon signals
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Infrared (IR) Spectroscopy
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Expected bands for N-H stretching (~3300-3500 cm-1)
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C-O stretching for the methoxy group (~1050-1150 cm-1)
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C-F stretching for the trifluoromethyl group (~1100-1200 cm-1)
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Mass Spectrometry
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Molecular ion peak corresponding to the molecular weight (~247)
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Fragmentation pattern including loss of methoxy group and cleavage at the amine
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Chromatographic Methods
For purity assessment and separation, the following techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), particularly with mass spectrometry detection
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment
Future Research Directions
Research on (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine presents several promising avenues for future investigation.
Synthetic Methodology Development
Future research could focus on:
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Development of stereoselective synthesis methods to control the configuration at the chiral center
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Green chemistry approaches to improve the efficiency and sustainability of the synthetic routes
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Flow chemistry adaptations for continuous manufacturing processes
Application-Focused Research
Potential application-focused research directions include:
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Systematic screening for biological activities across various therapeutic targets
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Investigation of structure-activity relationships through the synthesis and testing of focused libraries of analogs
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Exploration of material science applications leveraging the unique properties of fluorinated compounds
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Computational studies to predict interactions with biological targets
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